AWZ1066S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .
Molecular Structure Analysis
AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .Chemical Reactions Analysis
AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .Physical And Chemical Properties Analysis
AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .Scientific Research Applications
The unique aspect of AWZ1066S lies in its ability to target the Wolbachia bacterial endosymbiont in the parasitic nematodes responsible for these diseases. By depleting more than 90% of Wolbachia, previous human trials have shown that AWZ1066S can lead to the permanent sterilization of adult female parasites and achieve a safe macrofilaricidal outcome. AWZ1066S stands out for its efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) features, offering a significant advantage over existing therapies.
AWZ1066S has demonstrated superior efficacy in preclinical models of infection compared to current anti-Wolbachia therapies. Its drug metabolism and pharmacokinetic characteristics are compatible with a short therapeutic regimen of 7 days or less, making it a potential game-changer in the field of tropical disease treatment. The development of this molecule could significantly impact the global elimination programs for onchocerciasis and lymphatic filariasis, potentially reducing the elimination time frames from decades to years (Hong et al., 2019).
Mechanism of Action
AWZ1066S works by targeting the Wolbachia bacterial endosymbiont of the causative nematodes . It is a highly potent, specific, and orally active anti-Wolbachia agent with an EC50 value of 121 nM . AWZ1066S is also a weak CYP2C9 inhibitor and a weak CYP3A4 inducer with IC50 values of 9.7 μM and 37 uM, respectively .
Safety and Hazards
Future Directions
AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .
properties
IUPAC Name |
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVCNUAPFSNCO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.